molecular formula C26H18ClN3O3 B4934888 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B4934888
M. Wt: 455.9 g/mol
InChI Key: QTINWEJLQSYNQM-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. This compound is synthesized using a specific method and has been found to have specific biochemical and physiological effects that make it a valuable tool in scientific research. In

Scientific Research Applications

4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to have several scientific research applications. It has been used as a tool in the study of protein-protein interactions, specifically in the binding of the protein kinase CK2 to its substrates. This compound has also been used in the study of the molecular mechanisms involved in cancer cell proliferation and metastasis.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves its ability to bind to specific proteins, such as CK2 and its substrates. This binding interaction helps to inhibit the activity of these proteins, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide are varied and depend on the specific research application. This compound has been found to inhibit cancer cell proliferation and metastasis, as well as modulate the activity of specific enzymes involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in lab experiments include its ability to selectively bind to specific proteins and modulate their activity. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research using 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential area of research is the development of new cancer therapies based on the inhibition of specific enzymes involved in cancer cell proliferation and metastasis. Another area of research is the study of the molecular mechanisms involved in protein-protein interactions and the development of new tools for studying these interactions.
In conclusion, 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a valuable tool in scientific research due to its ability to selectively bind to specific proteins and modulate their activity. This compound has several scientific research applications and has the potential to be used in the development of new cancer therapies and the study of protein-protein interactions. However, careful handling and disposal are necessary due to its potential toxicity.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction between 2-chloro-5-(2-hydroxyethyl)pyridine and 4-(benzyloxy)benzoic acid in the presence of a catalyst, such as triethylamine. The reaction is carried out in a solvent, such as dimethylformamide, at elevated temperatures. The product is then purified using column chromatography to obtain the final compound.

properties

IUPAC Name

N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O3/c27-21-13-10-19(26-30-24-23(33-26)7-4-14-28-24)15-22(21)29-25(31)18-8-11-20(12-9-18)32-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTINWEJLQSYNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=NC5=C(O4)C=CC=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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